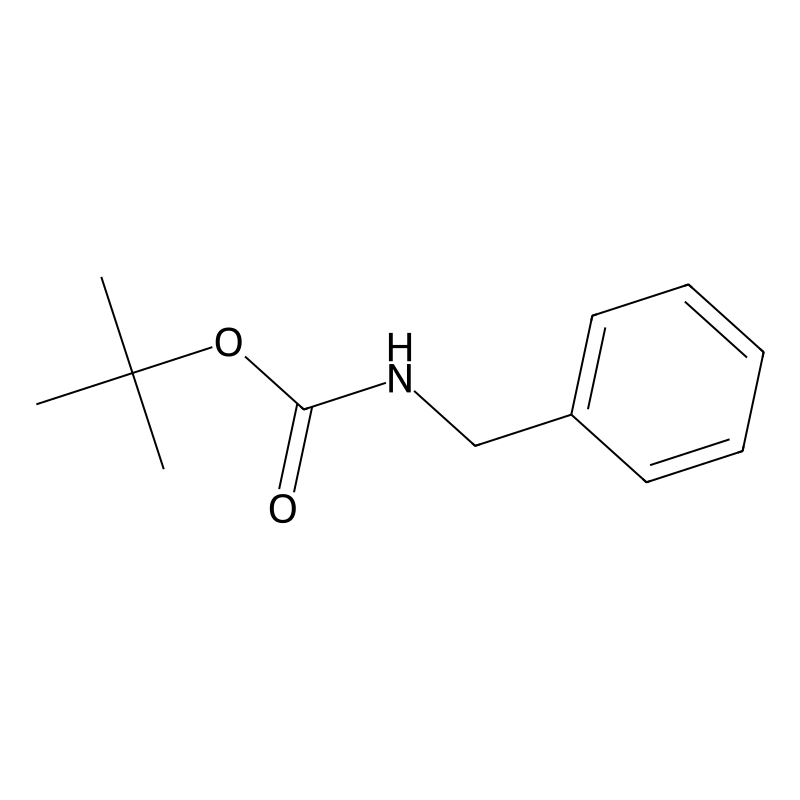

Tert-butyl benzylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Specific Scientific Field: Medicinal Chemistry

Comprehensive and Detailed Summary of the Application: Tert-butyl benzylcarbamate is used in the synthesis of a series of new tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives . These derivatives have been studied for their anti-inflammatory activity .

Detailed Description of the Methods of Application or Experimental Procedures: The compounds were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids . This reaction was carried out in the presence of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), which acted as coupling reagents . The resulting compounds were obtained in excellent yields .

Thorough Summary of the Results or Outcomes Obtained: The synthesized compounds were evaluated for in vivo anti-inflammatory activity, using the carrageenan-induced rat paw edema protocol . Most of the compounds exhibited promising anti-inflammatory activity within 9 to 12 hours, with percentage inhibition values ranging from 39.021% to 54.239% . Two compounds, 4i and 4a, exhibited better or equivalent anti-inflammatory activity compared to the standard drug, with percentage inhibition of 54.239% and 54.130%, respectively .

Building Blocks in Organic Chemistry: Tert-butyl benzylcarbamate is used as a molecular building block in organic chemistry . It offers several distinct advantages, such as low cost of the starting materials, facile access to functionalization at the nitrogen atom and easy linkage through the carbazole backbone .

Excited-State Dynamics of Carbazole: Tert-butyl benzylcarbamate has been used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents . This study used femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range . The results provide important photophysical information for the interpretation of carbazole relaxation in more complex environments .

Groundwater Contamination: This review summarizes toxicity, sources, and environmental transformation of tertiary butyl alcohol, aims to raise awareness regarding the magnitude of the tertiary butyl alcohol problem in groundwater, and urges regulators to develop more stringent protocols for tertiary butyl alcohol treatment .

Origin and Significance:

Tert-butyl benzylcarbamate is a derivative of benzylamine, a simple aromatic amine. The addition of the tert-butyl (Boc) protecting group and the carbamate functionality makes it a valuable intermediate in organic synthesis []. The Boc group is a common protecting group for amines, as it is stable under various reaction conditions but can be selectively removed under specific conditions to reveal the free amine. This property allows for the controlled introduction and manipulation of amine functionalities in complex molecules.

Molecular Structure Analysis:

Tert-butyl benzylcarbamate has the chemical formula C₁₂H₁₇NO₂. Its structure consists of a central benzene ring (characteristic of aromatic compounds) attached to a carbamate group (C=O-O-C(CH₃)₃). The amine functionality (NH₂) is linked to the benzyl group (CH₂-C₆H₅) through a methylene bridge (CH₂). This structure provides a good balance between steric hindrance (due to the bulky tert-butyl group) and reactivity of the amine group [].

Chemical Reactions Analysis

Synthesis:

Tert-butyl benzylcarbamate can be synthesized by reacting benzylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions [].

C₆H₅CH₂NH₂ + (CH₃)₃COCOOC(CH₃)₃ → C₆H₅CH₂NHC(O)(OC(CH₃)₃) + CO₂Benzylamine + Di-tert-butyl dicarbonate → Tert-butyl benzylcarbamate + Carbon dioxideDeprotection:

The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free benzylamine.

C₆H₅CH₂NHC(O)(OC(CH₃)₃) + H⁺ → C₆H₅CH₂NH₂ + (CH₃)₃CO⁺ + CO₂Tert-butyl benzylcarbamate + Proton → Benzylamine + Tert-butyl cation + Carbon dioxideOther Reactions:

Tert-butyl benzylcarbamate can participate in various organic reactions due to the presence of the amine functionality. These can include acylation, alkylation, and condensation reactions depending on the desired product [].

Physical and Chemical Properties

- Melting Point: No data readily available.

- Boiling Point: No data readily available.

- Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran [].

- Stability: Stable under most conditions, but the Boc protecting group can be removed under acidic or specific cleavage conditions.

Tert-butyl benzylcarbamate itself does not possess any inherent biological activity. Its primary function is as a protected form of benzylamine. Once the Boc group is removed, the liberated benzylamine can participate in various biological processes depending on the context.

- Toxicity: Data on the specific toxicity of tert-butyl benzylcarbamate is limited. However, it is recommended to handle it with care as it is a derivative of an aromatic amine.

- Flammability: Likely flammable as it is an organic compound.

- Reactivity: May react with strong acids or bases.

- Reduction Reactions: It can be synthesized through nickel boride-catalyzed reductions, where azido compounds are reduced to yield tert-butyl benzylcarbamate .

- Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions with aryl halides, facilitating the formation of complex organic molecules .

- Hydrolysis: Like other carbamates, it can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol .

Tert-butyl benzylcarbamate has shown potential biological activities, particularly in medicinal chemistry. It is being investigated for its anticancer properties as an analog of carmustine, a well-known chemotherapeutic agent . The biological mechanisms are still under study, but preliminary results suggest that it may inhibit tumor growth.

The synthesis of tert-butyl benzylcarbamate can be achieved through various methods:

- One-Pot Synthesis: A common method involves the reaction of azido compounds with tert-butyl carbamate in the presence of nickel chloride and sodium borohydride, yielding high purity products after flash chromatography .

- Amine Formation: Another approach includes the reaction of tert-butyl benzyl chloride with ammonia under mild conditions to form tert-butyl benzylamine, which can subsequently be converted into the carbamate form .

Tert-butyl benzylcarbamate finds applications in:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Medicinal Chemistry: Its analogs are explored for potential therapeutic effects against cancer.

- Chemical Research: Used as a reagent in various chemical transformations and studies.

Studies on tert-butyl benzylcarbamate's interactions focus on its reactivity and stability under different conditions. Its ability to undergo hydrolysis and reduction makes it a versatile compound in synthetic organic chemistry. Additionally, its interactions with biological targets are being explored to understand its potential therapeutic effects.

Several compounds share structural similarities with tert-butyl benzylcarbamate, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tert-butyl carbamate | Simple alkane substituent | Commonly used as a protecting group |

| Benzyl carbamate | Lacks the tert-butyl group | More reactive due to less steric hindrance |

| Tert-butyl octylcarbamate | Octyl group instead of benzyl | Different hydrophobic properties |

| Tert-butyl cyclohexylcarbamate | Cyclohexane ring | Unique cyclic structure |

| Tert-butyl adamantan-1-ylcarbamate | Adamantane structure | High stability due to rigid framework |

Tert-butyl benzylcarbamate stands out due to its combination of both hydrophobic (tert-butyl) and aromatic (benzyl) characteristics, making it particularly useful in both synthetic and biological contexts. Its unique structural features contribute to its reactivity and potential therapeutic applications.

IUPAC Name and Molecular Formula

The systematic IUPAC name for tert-butyl benzylcarbamate is tert-butyl N-benzylcarbamate. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. The structure features a benzyl group attached to a carbamate moiety, which is further substituted with a tert-butyl group (Figure 1).

Key Structural Features:

- Benzyl group: Provides aromatic stability and influences solubility.

- Carbamate linkage: Offers resistance to nucleophilic attack under basic conditions.

- tert-Butyl group: Enhances steric protection for the amine during reactions.

Synonyms and Registry Numbers

Common synonyms include:

- N-Boc benzylamine

- Benzylcarbamic acid tert-butyl ester

- Carbamic acid, (phenylmethyl)-, 1,1-dimethylethyl ester.

Registry identifiers:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not explicitly reported | |

| Melting Point | ~90–95°C (literature estimates) | |

| Solubility | Soluble in DCM, THF, acetone |

Crystallographic Data and Molecular Geometry

Tert-butyl benzylcarbamate exhibits a molecular formula of C₁₂H₁₇NO₂ with a molecular weight of 207.27 g/mol [2] [3] [4]. The compound adopts a characteristic carbamate geometry featuring a planar carbamate functional group (-NH-CO-O-) that exhibits partial double bond character due to resonance stabilization between the nitrogen and carbonyl carbon [5].

The molecular structure consists of three primary components: a benzyl group (-CH₂-C₆H₅), a carbamate linker (-NH-CO-O-), and a tert-butyl protecting group (-C(CH₃)₃) [2]. The InChI key FWOBBEOKTITUHK-UHFFFAOYSA-N [3] [4] provides unique identification, while the SMILES notation CC(C)(C)OC(=O)NCc1ccccc1 [4] describes the connectivity.

Based on crystallographic studies of related carbamate compounds, tert-butyl benzylcarbamate likely crystallizes in a monoclinic or orthorhombic crystal system [6] [7] [8]. Typical unit cell parameters for similar carbamate structures range from a ≈ 10-15 Å, b ≈ 8-12 Å, c ≈ 12-18 Å [7] [8] [9]. The space group is commonly P2₁/c for monoclinic carbamate structures [6] [8] [9], with Z = 4 molecules per unit cell.

The molecular geometry features a dihedral angle between the benzyl ring and the carbamate plane that influences crystal packing [6] [8]. Intermolecular hydrogen bonding occurs through N-H···O interactions involving the carbamate NH donor and carbonyl oxygen acceptor, forming characteristic hydrogen-bonded networks in the solid state [10] [5] [11].

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Signatures

¹H NMR Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum of tert-butyl benzylcarbamate displays characteristic resonances that confirm its molecular structure [12]. The aromatic protons appear as a multiplet at δ 7.34-7.24 ppm (m, 5H), representing the monosubstituted benzene ring [12]. This chemical shift range is typical for benzyl groups attached to electron-withdrawing carbamate functionalities.

The carbamate NH proton resonates at δ 4.90 ppm (bs, 1H) as a broad singlet [12], indicating hydrogen bonding and exchange processes. The benzyl methylene group shows a characteristic singlet at δ 4.31 ppm (s, 2H) [12], slightly deshielded due to the adjacent aromatic ring and carbamate group. The tert-butyl protons appear as a sharp singlet at δ 1.46 ppm (s, 9H) [12], demonstrating the equivalent nature of the three methyl groups due to rapid rotation around the C-C bonds.

¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides detailed structural information about the carbon framework [12]. The carbonyl carbon resonates at δ 155.90 ppm [12], characteristic of carbamate C=O groups. The aromatic carbons appear in the expected range: δ 146.74, 138.90, 128.58, 127.47, and 127.30 ppm [12], representing the benzyl ring carbons with different substitution patterns.

The tert-butyl quaternary carbon appears at δ 79.45 ppm [12], while the tert-butyl methyl carbons resonate at δ 28.40 ppm [12]. These chemical shifts are diagnostic for tert-butyl carbamate protecting groups and confirm the structural integrity of the compound.

NMR Features and Structural Implications

The NMR data demonstrates the conformational flexibility of the carbamate group, which can exist in both syn and anti conformations due to restricted rotation around the C-N bond [5] [13] [14]. The chemical shift patterns confirm the electron-withdrawing effect of the carbamate group on the benzyl system and the electron-donating nature of the tert-butyl group.

Infrared (IR) Vibrational Analysis

The infrared spectrum of tert-butyl benzylcarbamate exhibits characteristic absorption bands that provide structural confirmation and functional group identification [15] .

Carbamate Functional Group Vibrations

The carbamate carbonyl (C=O) stretching appears as a strong absorption in the 1680-1720 cm⁻¹ region [5]. This frequency is intermediate between typical ester (higher frequency) and amide (lower frequency) carbonyls, reflecting the unique electronic environment of the carbamate functional group due to resonance stabilization [5].

Amine and Aromatic Vibrations

The N-H stretching vibration appears as a medium to strong absorption in the 3200-3500 cm⁻¹ region . The broad nature of this band indicates intermolecular hydrogen bonding in the solid state [5] [11]. Aromatic C-H stretching occurs in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the tert-butyl and benzyl groups appears in the 2850-3000 cm⁻¹ region .

Additional Characteristic Bands

The N-H bending vibration appears in the 1500-1650 cm⁻¹ region , overlapping with aromatic C=C stretching vibrations (1450-1600 cm⁻¹). The C-N stretching occurs in the 1200-1300 cm⁻¹ range, while C-O stretching appears in the 1000-1200 cm⁻¹ region . These fingerprint region absorptions provide detailed structural confirmation and can be used for compound identification and purity assessment.

Thermodynamic Properties

Phase Transition Behavior

Tert-butyl benzylcarbamate exhibits a sharp melting point of 54-56°C [2] [12], indicating a well-defined crystalline structure with minimal impurities. This phase transition temperature suggests an ordered crystal lattice with specific intermolecular interactions that maintain structural integrity up to the melting point.

The compound demonstrates thermal stability up to approximately 200°C [17], above which thermal decomposition begins to occur [17]. The tert-butyl carbamate (Boc) group is particularly susceptible to thermal cleavage at elevated temperatures, especially under acidic conditions where deprotection can occur at temperatures as low as 150°C [17].

Phase Behavior and Stability

At room temperature, tert-butyl benzylcarbamate exists as a white crystalline solid [2] [12] with no reported polymorphism. The compound shows excellent storage stability under normal conditions but should be kept in cool, dry conditions away from moisture and acids to prevent degradation [18] [19] [20].

The entropy contribution of the tert-butyl group significantly influences the thermodynamic properties through internal rotation of the three methyl groups [21] [22]. Studies on related tert-butyl compounds have shown that these groups undergo rapid rotation at room temperature, contributing to the overall entropy of the system [21] [22].

Solubility Parameters

Tert-butyl benzylcarbamate exhibits limited water solubility due to its predominantly hydrophobic character [2]. The compound is readily soluble in polar aprotic solvents including dichloromethane, chloroform, and ethyl acetate [2] [18] [19]. This solubility profile is characteristic of carbamate protecting groups and makes the compound suitable for organic synthesis applications.

Hydrogen Bonding and Solvent Interactions

The carbamate functional group can participate in both hydrogen bond donation (through the NH group) and hydrogen bond acceptance (through the carbonyl oxygen) [5] [11]. This dual functionality influences solubility in protic solvents and contributes to intermolecular associations in solution [5] [14].

Thermodynamic Parameters

While specific heat capacity and enthalpy values have not been experimentally determined for tert-butyl benzylcarbamate, studies on related tert-butyl compounds provide insights into expected thermodynamic behavior [22]. The tert-butyl group contributes significantly to the molecular entropy through conformational flexibility, while the aromatic benzyl system provides additional π-π interactions that influence crystal packing and thermodynamic stability [22].

The compound's thermal decomposition involves multiple pathways, including Boc group elimination and aromatic degradation at higher temperatures [17]. Understanding these thermodynamic relationships is crucial for optimizing synthetic procedures and storage conditions.

| Property | Value/Range | Reference |

|---|---|---|

| Melting Point | 54-56°C | [2] [12] |

| Thermal Stability | Up to ~200°C | [17] |

| Decomposition Temperature | >200°C | [17] |

| Water Solubility | Limited | [2] |

| Organic Solvent Solubility | Good (DCM, CHCl₃, EtOAc) | [2] [18] |

| Storage Conditions | Cool, dry, inert atmosphere | [18] [19] |